molecular formula C21H19ClN4O2S3 B12008975 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B12008975
M. Wt: 491.1 g/mol
InChI Key: GYAGVHVOBVRJHP-KUZNRIHWSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide typically involves multi-step reactions starting from readily available precursors. The key steps may include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids or their derivatives.

    Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions where the thiadiazole ring is reacted with 4-chlorobenzyl chloride in the presence of a base.

    Formation of the Acetohydrazide Moiety: This can be done by reacting the intermediate with hydrazine hydrate and acetic anhydride.

    Final Coupling Reaction: The final step involves the condensation of the intermediate with (2-methoxyphenyl)prop-2-en-1-aldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or double bonds, resulting in the formation of amines or saturated compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, thiadiazole derivatives are often studied for their potential as antimicrobial, antifungal, and anticancer agents. The presence of the chlorobenzyl and methoxyphenyl groups may enhance the biological activity of this compound.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Thiadiazole derivatives have shown promise in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring and the chlorobenzyl group may facilitate binding to these targets, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide
  • **2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide
  • **2-({5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide

Uniqueness

The uniqueness of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide lies in its specific combination of functional groups, which may confer unique biological and chemical properties. The presence of the chlorobenzyl group may enhance its reactivity and binding affinity to biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H19ClN4O2S3

Molecular Weight

491.1 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C21H19ClN4O2S3/c1-28-18-7-3-2-5-16(18)6-4-12-23-24-19(27)14-30-21-26-25-20(31-21)29-13-15-8-10-17(22)11-9-15/h2-12H,13-14H2,1H3,(H,24,27)/b6-4+,23-12+

InChI Key

GYAGVHVOBVRJHP-KUZNRIHWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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